molecular formula C11H18O3 B1340173 6-Cyclopentyl-6-oxohexanoic acid CAS No. 708255-83-8

6-Cyclopentyl-6-oxohexanoic acid

Cat. No. B1340173
M. Wt: 198.26 g/mol
InChI Key: IMEXAZLWJSUWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexenyl derivatives can involve a series of reactions including condensation and cycloadditions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene, and subsequent reduction according to Hutchins . This method demonstrates the potential pathways that could be adapted for the synthesis of 6-cyclopentyl-6-oxohexanoic acid, involving the formation of a cyclopentyl ring and the introduction of a carboxylic acid group at the appropriate position.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives can be complex, with the potential for multiple isomers. For example, the reaction of dibenzylidencyclohexanone with 6-amino-1,3-dimethyl uracil yielded monoadducts and isomeric bisadducts, with structures elucidated using 2D NMR and X-ray crystallography . These techniques could similarly be used to determine the molecular structure of 6-cyclopentyl-6-oxohexanoic acid, ensuring the correct stereochemistry and conformation of the cyclopentyl ring and the carboxylic acid chain.

Chemical Reactions Analysis

Cyclohexanone derivatives can undergo various chemical reactions. For instance, the synthesis of 4-acetylamino cyclohexene carboxylic acid derivatives involved a Diels-Alder reaction followed by several steps to introduce different functional groups . Similarly, 6-cyclopentyl-6-oxohexanoic acid could be expected to participate in reactions typical of ketones and carboxylic acids, such as reductions, oxidations, and possibly forming derivatives through reactions with amines or alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can vary widely depending on the substituents present. The cytotoxic evaluation of cyclohexanone oximes and related compounds revealed that some exhibited activity against murine mammary EMT6 cells and showed selective toxicity toward various tumor cell lines . This suggests that 6-cyclopentyl-6-oxohexanoic acid could also have interesting biological properties, which would be worth investigating. The solubility, melting point, and other physical properties would be influenced by the presence of the cyclopentyl ring and the oxo group in the molecule.

Scientific Research Applications

Oxidation Processes

6-Cyclopentyl-6-oxohexanoic acid and its related compounds, such as 6-oxohexanoic acid, are significant in various oxidation processes. Atlamsani et al. (1993) discovered that 2-methylcyclohexanone is oxidized by dioxygen in the presence of specific catalysts to give 6-oxoheptanoic acid, indicating a potential route for synthesizing similar compounds (Atlamsani, Brégeault, & Ziyad, 1993). Shimizu et al. (2003) investigated an industrial process for adipic acid production, where 6-oxohexanoic acid plays a crucial role as an intermediate (Shimizu et al., 2003).

Mass Spectrometry Characterization

Kanawati et al. (2007) conducted a study on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid, providing insights into the structural analysis of these compounds (Kanawati et al., 2007).

Enzymatic Production

Yamada et al. (2017) developed an enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using a specific enzyme, indicating the biotechnological potential of these compounds (Yamada et al., 2017).

Synthesis and Chemical Reactions

Hayes and Wallace (1990) outlined a simple route to synthesize a derivative of 6-oxohexanoic acid, which is an intermediate in leukotriene synthesis (Hayes & Wallace, 1990). Claus and Schreiber (2003) investigated the ozonolytic cleavage of cyclohexene to produce compounds including methyl 6-oxohexanoate (Claus & Schreiber, 2003).

Biochemical Pathways

Donoghue and Trudgill (1975) studied the metabolism of cyclohexanol by Acinetobacter NCIB 9871, revealing the biochemical pathways involving 6-oxohexanoic acid as an intermediate in the degradation of cyclohexanol (Donoghue & Trudgill, 1975).

Industrial Applications

The study by Steinbach et al. (2011) on cyclohexane-1,2-dione hydrolase, an enzyme involved in the degradation of alicyclic compounds, highlighted the potential industrial applications of enzymes that can process compounds related to 6-oxohexanoic acid (Steinbach et al., 2011).

Catalysis

Research by Busca et al. (1993) on the ammoximation of cyclohexanone with ammonia and molecular oxygen discussed the role of 6-oxohexanoic acid and related compounds in catalytic processes (Busca et al., 1993).

properties

IUPAC Name

6-cyclopentyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEXAZLWJSUWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476700
Record name 6-CYCLOPENTYL-6-OXOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-6-oxohexanoic acid

CAS RN

708255-83-8
Record name 6-CYCLOPENTYL-6-OXOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopentyl-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Cyclopentyl-6-oxohexanoic acid
Reactant of Route 3
6-Cyclopentyl-6-oxohexanoic acid
Reactant of Route 4
6-Cyclopentyl-6-oxohexanoic acid
Reactant of Route 5
6-Cyclopentyl-6-oxohexanoic acid
Reactant of Route 6
6-Cyclopentyl-6-oxohexanoic acid

Citations

For This Compound
1
Citations
IP Antonevich - Chemistry of Heterocyclic Compounds, 2003 - Springer
The composition of the reductive cleavage products of cyclopenta[d]isoxazolines in acid medium depends on the acid, Raney nickel, and solvent used. Depending on the reaction …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.